3-(2-Methylpyridin-3-yl)benzoic acid
Overview
Description
3-(2-Methylpyridin-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 2-methylpyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyridin-3-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with a benzoic acid derivative under specific conditions. For instance, a Grignard reagent can be prepared by reacting 2-methylpyridine with magnesium in anhydrous ether, followed by the addition of a benzoic acid derivative . Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 2-methylpyridine is coupled with a halogenated benzoic acid under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpyridin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and halogenated derivatives of this compound.
Scientific Research Applications
3-(2-Methylpyridin-3-yl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 3-(2-Methylpyridin-3-yl)benzoic acid involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions to form stable complexes. These complexes can exhibit unique catalytic properties and structural characteristics . In biological systems, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)benzoic acid: Lacks the methyl group on the pyridine ring, leading to different packing and porosity properties in coordination networks.
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Contains a triazole ring, which imparts different chemical reactivity and coordination behavior.
Uniqueness
3-(2-Methylpyridin-3-yl)benzoic acid is unique due to the presence of the 2-methyl group on the pyridine ring, which influences its chemical reactivity and the structural properties of its coordination complexes. This methyl group can affect the packing, interpenetration, and porosity of the resulting metal-organic frameworks, making it distinct from similar compounds .
Properties
IUPAC Name |
3-(2-methylpyridin-3-yl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-12(6-3-7-14-9)10-4-2-5-11(8-10)13(15)16/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVVYMWCLNMXFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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